molecular formula C9H15ClN4O2 B1380653 1-(2-Morpholin-4-yl-2-oxoethyl)-1H-pyrazol-4-amine hydrochloride CAS No. 1431967-90-6

1-(2-Morpholin-4-yl-2-oxoethyl)-1H-pyrazol-4-amine hydrochloride

Cat. No.: B1380653
CAS No.: 1431967-90-6
M. Wt: 246.69 g/mol
InChI Key: GEUFQTXJPFNHDH-UHFFFAOYSA-N
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Description

1-(2-Morpholin-4-yl-2-oxoethyl)-1H-pyrazol-4-amine hydrochloride is a chemical compound that features a morpholine ring, a pyrazole ring, and an amine group

Preparation Methods

The synthesis of 1-(2-Morpholin-4-yl-2-oxoethyl)-1H-pyrazol-4-amine hydrochloride typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the morpholine moiety: This step involves the reaction of the pyrazole intermediate with a morpholine derivative under specific conditions.

    Formation of the hydrochloride salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-(2-Morpholin-4-yl-2-oxoethyl)-1H-pyrazol-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Morpholin-4-yl-2-oxoethyl)-1H-pyrazol-4-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-Morpholin-4-yl-2-oxoethyl)-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar compounds to 1-(2-Morpholin-4-yl-2-oxoethyl)-1H-pyrazol-4-amine hydrochloride include:

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its specific combination of the morpholine and pyrazole rings, which may confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

2-(4-aminopyrazol-1-yl)-1-morpholin-4-ylethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O2.ClH/c10-8-5-11-13(6-8)7-9(14)12-1-3-15-4-2-12;/h5-6H,1-4,7,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEUFQTXJPFNHDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2C=C(C=N2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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